molecular formula C26H40O8 B1631850 Paniculoside I CAS No. 60129-63-7

Paniculoside I

Cat. No. B1631850
CAS RN: 60129-63-7
M. Wt: 480.6 g/mol
InChI Key: RSQGPCRWQCUQBR-HLTNFVLASA-N
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Description

Paniculoside I is a natural product found in Stevia ovata . It is an iridoid glucoside, a class of organic compounds that are used in traditional medicine and have potential health benefits .


Synthesis Analysis

The synthesis of Paniculoside I has been investigated in the ethyl acetate fraction of Pseudocaryopteris paniculata . The structures of Paniculoside I and other iridoid glucosides were elucidated via two-dimensional nuclear-magnetic-resonance (2D-NMR) spectroscopy, high-resolution electrospray ionization mass spectroscopy (HR-ESI-MS), and chemical-hydrolysis methods .


Molecular Structure Analysis

The molecular formula of Paniculoside I is C26H40O8 . Its structure includes a tetracyclic core, which is a common feature of iridoid glucosides .


Physical And Chemical Properties Analysis

Paniculoside I has a molecular weight of 480.6 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . The exact mass and monoisotopic mass of Paniculoside I are 480.27231823 g/mol .

Scientific Research Applications

  • Phytochemistry

    • Application : Paniculoside I is a type of compound known as an iridoid, which are widely found in the plant kingdom . It is sourced from the herbs of Stevia rebaudiana .
    • Methods : Paniculoside I is typically extracted from the herbs using solvents such as DMSO, Pyridine, Methanol, Ethanol, etc .
    • Results : The extraction yields a powder form of Paniculoside I, which has a molecular formula of C26H40O8 and a molecular weight of 480.6 g/mol .
  • Pharmacology

    • Application : Paniculoside I has been shown to have moderate cytoprotective effects against t-BHP-induced toxicity in HepG2 cells .
    • Results : The results indicate that Paniculoside I can potentially be used for its cytoprotective effects .
  • Chemical Manufacturing
    • Application : Paniculoside I is available for purchase from various chemical manufacturers, indicating its use in chemical research and potentially in the development of pharmaceuticals .
    • Results : The results of these applications are not publicly available, as they likely pertain to proprietary research .
  • Chemical Research
    • Application : Paniculoside I is available for purchase from various chemical manufacturers, indicating its use in chemical research and potentially in the development of pharmaceuticals .
    • Results : The results of these applications are not publicly available, as they likely pertain to proprietary research .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGPCRWQCUQBR-HLTNFVLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paniculoside I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside I
Reactant of Route 2
Paniculoside I
Reactant of Route 3
Paniculoside I
Reactant of Route 4
Paniculoside I
Reactant of Route 5
Paniculoside I
Reactant of Route 6
Paniculoside I

Citations

For This Compound
10
Citations
HT Xu, Y Chen, CG Zhang, ZC Ju, YL Wang, GX Chou - Phytochemistry, 2021 - Elsevier
… Among the tested compounds, paniculoside A, paniculoside I, paniculoside T, and paniculoside U exhibited moderate cytoprotective activities with IC 50 values in the range of 11.72–…
Number of citations: 2 www.sciencedirect.com
J Kim, YH Choi, YH Choi - Stevia: The Genus Stevia, 2001 - books.google.com
Sugar cane and sugar beet, which are plant sources of sugar, are not cultivated in Korea, so most crude materials for the production of sucrose have had to be imported from abroad. …
Number of citations: 59 books.google.com
CL Sun, CA Geng, XL Chen, TH Yang, XJ Yin… - Fitoterapia, 2016 - Elsevier
… The comparison of the NMR data of compound 1 with those of paniculoside I (10) indicated the same aglycone and the main difference was concentrated on the linkage of the sugar, …
Number of citations: 6 www.sciencedirect.com
Q Xu, H Xie, H Xiao, L Lin, X Wei - Phytochemistry Letters, 2013 - Elsevier
… Paniculoside I, an epimer of compound 2 at C-15, was previously obtained from Stevia paniculata (Yamasaki et al., 1976) and Platycarpha carlinoides (Zdero and Bohlmann, 1989). …
Number of citations: 12 www.sciencedirect.com
GG Harrigan, VS Bolzani, AAL Gunatilaka… - Phytochemistry, 1994 - Elsevier
Phytochemical investigation of Xylopia aethiopica (Annonaceae) has resulted in the isolation of two novel diterpenes, 15-oxo-(-)-trachyloban-19-oic acid and (-)-kaur-15-en-17-al-19-oic …
Number of citations: 62 www.sciencedirect.com
F Seaman, F Bohlmann, C Zdero, TJ Mabry - 2012 - books.google.com
More than 1200 diterpenes have been identified from approximately 550 Compo sitae taxa (Figure 1 [pp. 219-384], Tables 1-3 [pp. 7-218]). The annual output of such reports rose …
Number of citations: 82 books.google.com
P Kongsune, W Innok… - ASEAN Journal of …, 2022 - ph02.tci-thaijo.org
The current pandemic of COVID-19 is caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), which has increased the morbidity and mortality rate throughout the …
Number of citations: 2 ph02.tci-thaijo.org
NC Nisha, S Sreekumar, CK Biju - Int J Pharm Pharm Sci, 2016 - researchgate.net
Objective: To validate the cobra venom detoxification activity in Andrographis paniculata and identification of lead molecules. Methods: The structures of phytochemicals were procured …
Number of citations: 13 www.researchgate.net
F Seaman, F Bohlmann, C Zdero, TJ Mabry… - Diterpenes of Flowering …, 1990 - Springer
The names (Table 1 [pp. 7–59]) and structures (Figure 1 [pp. 219–384]) of diterpenes reported from the Compositae are organized according to skeletal type following the sequence …
Number of citations: 0 link.springer.com
VU Ahmad, VU Ahmad - 13 C-NMR of Natural Products: Volume 2 …, 1992 - Springer
Number of citations: 0 link.springer.com

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